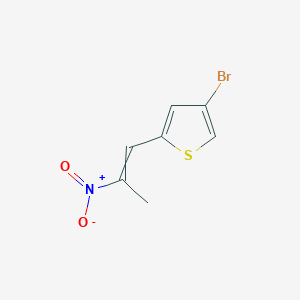

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(2-nitroprop-1-enyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c1-5(9(10)11)2-7-3-6(8)4-12-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFWRSIMNNRSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CS1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369723 | |

| Record name | 4-bromo-2-(2-nitroprop-1-enyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-19-3 | |

| Record name | 4-bromo-2-(2-nitroprop-1-enyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(4-Bromothiophen-2-yl)-2-nitroprop-1-ene

Structural Dynamics, Synthesis, and Divergent Utility in Heterocyclic Chemistry[1][2][3]

Abstract

This technical guide provides a comprehensive analysis of 1-(4-bromothiophen-2-yl)-2-nitroprop-1-ene , a functionalized nitroalkene serving as a critical intermediate in the synthesis of thiophene-based bioisosteres of phenethylamines. Characterized by its electron-deficient

Chemical Identity and Structural Dynamics

The compound consists of a thiophene heterocycle substituted at the C2 position with a 2-nitro-1-propenyl group and at the C4 position with a bromine atom.

| Property | Specification |

| IUPAC Name | 1-(4-bromothiophen-2-yl)-2-nitroprop-1-ene |

| Molecular Formula | |

| Molecular Weight | 248.10 g/mol |

| Geometry | Planar aromatic system conjugated with the nitroalkene |

| Isomerism | Exists predominantly as the (E)-isomer due to steric repulsion between the nitro group and the thiophene ring in the (Z)-configuration.[2] |

| Appearance | Yellow crystalline solid (characteristic of conjugated nitroalkenes) |

1.1 Electronic Character

The nitro group (

1.2 Bioisosteric Significance

In medicinal chemistry, the thiophene ring is a classical bioisostere for the benzene ring [1]. The 4-bromo substitution pattern mimics the meta-substitution on a phenyl ring, offering a unique vector for Structure-Activity Relationship (SAR) exploration, particularly in the design of monoamine transporter inhibitors [2].

Synthesis: The Henry Reaction (Nitroaldol Condensation)[4][6][7]

The most robust route to 1-(4-bromothiophen-2-yl)-2-nitroprop-1-ene is the condensation of 4-bromothiophene-2-carboxaldehyde with nitroethane . While simple bases can catalyze this, the use of ammonium acetate in acetic acid is preferred to suppress polymerization and drive the dehydration step to the alkene.

2.1 Reaction Mechanism

The reaction proceeds via a reversible nucleophilic addition of the nitroethane nitronate anion to the aldehyde, followed by an irreversible dehydration.

Figure 1: Mechanistic flow of the Henry Reaction converting the aldehyde precursor to the target nitroalkene.[1][3][4]

2.2 Optimized Experimental Protocol

Note: This protocol assumes standard laboratory safety equipment (fume hood, gloves) due to the irritant nature of nitroalkenes.

Reagents:

-

4-Bromothiophene-2-carboxaldehyde (1.0 eq)

-

Nitroethane (5.0 eq, excess acts as solvent/reactant)

-

Ammonium Acetate (0.5 eq)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromothiophene-2-carboxaldehyde (e.g., 10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add nitroethane (50 mmol) and ammonium acetate (5 mmol).

-

Reflux: Heat the mixture to a gentle reflux (approx. 100°C) for 2–4 hours. The solution will darken from pale yellow to deep orange/red, indicating the formation of the conjugated system.

-

Monitoring: Monitor reaction progress via TLC (Silica gel; Hexane/EtOAc 4:1). The product usually has a lower Rf than the aldehyde.

-

Workup: Cool the reaction mixture to room temperature. Pour the contents into ice-cold water (100 mL). The nitroalkene typically precipitates as a yellow solid.

-

Purification: Filter the crude solid. If an oil forms, extract with dichloromethane, wash with brine, dry over

, and concentrate. Recrystallize from boiling isopropyl alcohol (IPA) or ethanol to yield bright yellow needles.

Self-Validating Checkpoint: The appearance of bright yellow crystals and the disappearance of the aldehyde carbonyl peak (~1670 cm⁻¹) in IR spectroscopy confirms product formation.

Divergent Reactivity & Applications[8]

The utility of 1-(4-bromothiophen-2-yl)-2-nitroprop-1-ene lies in its "dual-handle" nature. The nitroalkene tail allows for reduction or addition, while the bromine atom remains available for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

3.1 Reactivity Workflow

Figure 2: Divergent synthetic pathways utilizing the nitroalkene and bromine functionalities.

3.2 Key Transformations

| Transformation | Reagents | Outcome | Application |

| Reduction to Amine | Reduces | Synthesis of thiophene analogs of amphetamine. | |

| Nef Reaction | Hydrolyzes nitroalkene to ketone. | Precursor for reductive amination with diverse amines. | |

| Suzuki Coupling | Replaces Br with Aryl group. | Creating biaryl scaffolds for library expansion [3]. |

Analytical Profile

To validate the synthesis of 1-(4-bromothiophen-2-yl)-2-nitroprop-1-ene, researchers should look for the following spectral signatures:

-

NMR (CDCl

-

~8.0–8.2 ppm (s, 1H): The vinylic proton (

- ~7.0–7.5 ppm (m, 2H): Thiophene ring protons.

- ~2.4–2.6 ppm (s, 3H): Methyl group attached to the nitroalkene.

-

~8.0–8.2 ppm (s, 1H): The vinylic proton (

-

IR Spectroscopy:

-

: Asymmetric

-

: Symmetric

-

Absence of Carbonyl (

) stretch at 1670 cm⁻¹.

-

: Asymmetric

Safety and Handling

-

Lachrymator: Nitroalkenes are potent lachrymators (tear-inducing agents). All handling, especially of the dry solid and during recrystallization, must occur within a certified chemical fume hood.

-

Skin Irritant: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.

-

Thermal Instability: While relatively stable, nitroalkenes can decompose exothermically at very high temperatures. Avoid distillation at atmospheric pressure; use high vacuum if distillation is necessary.

References

-

Vertex AI Search. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (PMC). Link

-

Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Link

-

Christuraj, P. R., et al. (2017).[5] Synthesis, Characterization and Biological Study of Some (E)-3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-ones. International Journal of Bioorganic Chemistry. Link

-

Master Organic Chemistry. (2023). The Henry Reaction (Nitroaldol Reaction). Master Organic Chemistry. Link

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. (E)-2-(2-Nitroprop-1-enyl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis, Characterization and Biological Study of Some (E)-3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-ones, International Journal of Bioorganic Chemistry, Science Publishing Group [sciencepg.com]

Physical Properties and Synthetic Utility of Brominated Thiophene Nitroalkenes

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

Brominated thiophene nitroalkenes, specifically 2-bromo-5-(2-nitrovinyl)thiophene , represent a critical scaffold in the development of heterocyclic pharmaceuticals and organic optoelectronics. This class of compounds combines the electron-rich thiophene core with the electron-withdrawing nitrovinyl group, creating a "push-pull" electronic system. This unique electronic architecture facilitates their use as potent Michael acceptors in drug design (targeting cysteine proteases) and as versatile intermediates for Suzuki-Miyaura cross-coupling reactions. This guide provides a definitive analysis of their physical properties, synthesis, and characterization.

Chemical Identity & Structural Analysis[1][2][3][4]

The core subject of this analysis is 2-bromo-5-(2-nitrovinyl)thiophene (CAS: 28783-33-7).[1] The presence of the bromine atom at the C5 position and the nitrovinyl group at C2 creates a highly polarized structure.

Electronic Configuration

-

Dipole Moment: The nitro group induces a strong dipole, pulling electron density away from the thiophene ring. The bromine atom, while electronegative, also donates electron density into the ring via resonance, stabilizing the system.

-

Conjugation: The

-system extends from the bromine lone pairs through the thiophene ring to the nitro group. This extensive conjugation is responsible for the compound's characteristic intense yellow/orange color. -

Reactivity Profile: The

-carbon of the nitrovinyl group is highly electrophilic, making it susceptible to nucleophilic attack (Michael addition).

Synthesis Protocol: The Henry Condensation

The most robust route to brominated thiophene nitroalkenes is the Henry reaction (nitroaldol condensation) followed by dehydration.

Reagents

-

Precursor: 5-Bromo-2-thiophenecarboxaldehyde (CAS: 4701-17-1)[2][3]

-

Nucleophile: Nitromethane (solvent/reactant)

-

Catalyst: Ammonium Acetate (

) or -

Solvent: Glacial Acetic Acid or Methanol (under microwave irradiation)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-thiophenecarboxaldehyde (10 mmol) in nitromethane (50 mmol).

-

Catalysis: Add ammonium acetate (4 mmol). The excess nitromethane acts as both solvent and reagent.

-

Reflux: Heat the mixture to 90–100°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot (

) will disappear, replaced by a highly fluorescent yellow spot ( -

Work-up: Cool to room temperature. The product often crystallizes directly from the reaction mixture. If not, remove excess nitromethane under reduced pressure.

-

Purification: Recrystallize the crude solid from hot ethanol or an isopropanol/hexane mixture to yield bright yellow needles.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via Henry Condensation involving in situ dehydration.

Physical Property Atlas

The following data characterizes purified 2-bromo-5-(2-nitrovinyl)thiophene .

| Property | Value / Description | Notes |

| Appearance | Yellow to orange crystalline needles | Color arises from extended |

| Molecular Weight | 234.07 g/mol | |

| Melting Point | 134–136°C | Distinct sharp melt indicates high purity. |

| Solubility (25°C) | High: DMSO, DMF, Acetone, DCMModerate: Ethanol, MethanolLow: Water, Hexane | Lipophilic bromine atom reduces water solubility. |

| LogP (Est.) | 2.8 – 3.1 | Moderate lipophilicity; membrane permeable. |

| Crystal System | Monoclinic or Triclinic | Planar molecules form |

| Stability | Stable at RT; Light sensitive | Store in amber vials to prevent photodegradation. |

Spectroscopic Characterization

Accurate identification relies on detecting the specific signatures of the trans-nitroalkene moiety.

Nuclear Magnetic Resonance ( H NMR)

-

Solvent:

or -

Vinyl Protons: The key diagnostic feature is the pair of doublets for the vinyl protons.

-

8.05 ppm (d,

-

7.55 ppm (d,

-

8.05 ppm (d,

-

Thiophene Ring: Two doublets (if 2,5-substituted) around 7.1–7.3 ppm.

Infrared Spectroscopy (FT-IR)

-

Nitro Group: Two strong bands are mandatory for confirmation.

-

: 1505–1530 cm

-

: 1330–1350 cm

-

: 1505–1530 cm

-

Alkene:

stretch around 1620–1635 cm

Biological Implications & Mechanism

Brominated thiophene nitroalkenes function as covalent inhibitors in biological systems.

Mechanism of Action: Michael Addition

The nitrovinyl group is a "warhead." The

-

Target: Cysteine proteases, bacterial efflux pumps.

-

Selectivity: The bromine atom adds lipophilicity, aiding in penetrating bacterial cell walls (e.g., S. aureus, E. coli).

Structure-Activity Relationship (SAR) Diagram

Figure 2: Structure-Activity Relationship highlighting the dual role of the Br-handle and Nitro-warhead.

References

-

Xing, J., et al. (2012). "Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane." Advanced Materials Research.

-

ChemicalBook. (2024). "5-Bromothiophene-2-carbaldehyde Properties and Synthesis."

-

Morley, J. O., & Matthews, T. P. (2006). "Studies on the biological activity of some nitrothiophenes." Organic & Biomolecular Chemistry.

-

Sigma-Aldrich. (2024). "Product Specification: 5-Bromo-2-thiophenecarboxaldehyde."

-

BenchChem. (2025).[1][4] "Safety and Properties of 2-Bromo-5-(2-nitro-vinyl)-thiophene."

Sources

Chemo-Structural Analysis and Synthetic Utility of 4-Bromo-2-(2-nitropropenyl)thiophene

Executive Summary & Molecular Identity[1][2]

4-bromo-2-(2-nitropropenyl)thiophene is a specialized heterocyclic intermediate used primarily in the synthesis of bioisosteric amine analogs. In medicinal chemistry, it serves as a critical scaffold for replacing phenyl rings with thiophene moieties—a strategy known to alter metabolic stability, lipophilicity, and receptor binding affinity (bioisosterism).[1][2]

This guide details the structural parameters, synthetic pathways, and handling protocols for this compound, emphasizing its role as a precursor in the Henry reaction (nitroaldol condensation).

Structural Specifications

| Parameter | Value |

| IUPAC Name | 4-bromo-2-(2-nitroprop-1-en-1-yl)thiophene |

| Molecular Formula | C₇H₆BrNO₂S |

| Molecular Weight (Average) | 248.10 g/mol |

| Monoisotopic Mass | 246.930 g/mol (⁷⁹Br) / 248.928 g/mol (⁸¹Br) |

| CAS Number (Precursor) | 18791-75-8 (Aldehyde starting material) |

| Appearance | Yellow to orange crystalline solid (Characteristic of conjugated nitroalkenes) |

Isotopic Distribution (Mass Spectrometry)

Due to the presence of Bromine, the mass spectrum exhibits a characteristic 1:1 doublet pattern (M and M+2).

| Isotope | Mass (Da) | Abundance (%) | Significance |

| ⁷⁹Br | 246.93 | 50.69% | Base Peak (M) |

| ⁸¹Br | 248.93 | 49.31% | M+2 Peak |

Synthetic Pathway: The Henry Reaction[5]

The synthesis of 4-bromo-2-(2-nitropropenyl)thiophene is achieved via a Henry Reaction (Nitroaldol Condensation) followed by in situ dehydration. This route is preferred for its atom economy and the ability to generate the conjugated alkene in a single pot using ammonium acetate as a catalyst.

Reaction Scheme Visualization

Figure 1: Synthetic workflow for the condensation of 4-bromo-2-thiophenecarboxaldehyde with nitroethane.

Detailed Experimental Protocol

Safety Note: Nitroalkenes are potential lachrymators and skin irritants. Perform all operations in a functioning fume hood.

Reagents:

-

4-Bromo-2-thiophenecarboxaldehyde (1.0 eq)

-

Nitroethane (5.0 - 10.0 eq, serves as reactant and co-solvent)

-

Ammonium Acetate (0.5 eq)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 4-bromo-2-thiophenecarboxaldehyde in glacial acetic acid (approx. 5 mL per gram of aldehyde).

-

Addition: Add nitroethane followed by ammonium acetate. The ammonium acetate acts as a buffer/base to facilitate the deprotonation of nitroethane.

-

Reflux: Heat the mixture to mild reflux (~90–100°C) for 2–4 hours.

-

Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography). The aldehyde spot will disappear, replaced by a less polar, UV-active yellow spot (the nitroalkene).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water. The hydrophobic nitroalkene will precipitate as a solid.

-

Alternative: If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and evaporate.

-

-

Purification: Recrystallize the crude solid from Isopropanol (IPA) or Ethanol/Water mix to yield bright yellow needles.

Mechanistic Insights

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through a nitroaldol intermediate which is generally unstable under reflux conditions, leading to spontaneous dehydration.

Figure 2: Step-wise mechanism of the Henry reaction leading to the nitroalkene.

Critical Control Points (CCP)

-

Water Management: While dehydration releases water, excessive water in the solvent can stall the initial condensation. Glacial acetic acid is used to maintain anhydrous conditions initially.

-

Temperature: If the temperature is too low (<60°C), the reaction may stop at the alcohol stage (Step 3). Reflux ensures conversion to the alkene (Step 4).

Physicochemical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted parameters.

NMR Spectral Prediction (¹H NMR, CDCl₃)

-

Vinyl Proton (-CH=C-): A distinct singlet or fine doublet around 8.0 – 8.2 ppm . This is the diagnostic peak for the successful formation of the double bond.

-

Thiophene Protons: Two doublets in the aromatic region (7.2 – 7.6 ppm ), representing the protons at positions 3 and 5.

-

Methyl Group (-CH₃): A singlet around 2.4 – 2.6 ppm . Note: It is deshielded by the adjacent nitro group and double bond.

IR Spectroscopy

-

Nitro Group (-NO₂): Strong asymmetric stretch at ~1510 cm⁻¹ and symmetric stretch at ~1330 cm⁻¹.

-

Alkene (C=C): Weak to medium stretch around 1630 cm⁻¹.

Applications in Drug Discovery[3][6]

This molecule is not a final active pharmaceutical ingredient (API) but a versatile building block .

Bioisosterism

The thiophene ring is a classic bioisostere for the benzene ring.[2] Incorporating the 4-bromo-2-thienyl moiety can:

-

Improve Metabolic Stability: Thiophene rings undergo different metabolic oxidation pathways (S-oxidation) compared to phenyl rings.

-

Enhance Lipophilicity: Sulfur is more lipophilic than the -CH=CH- fragment it replaces, potentially improving blood-brain barrier (BBB) penetration.

Reduction to Amines

The primary utility of 4-bromo-2-(2-nitropropenyl)thiophene is its reduction (using LiAlH₄ or NaBH₄/CuCl₂) to form 4-bromo-2-(2-aminopropyl)thiophene . This is a structural analog of halogenated amphetamines, used in research to map serotonin receptor (5-HT) affinity and selectivity [1, 3].

References

-

Mishra, R., et al. (2011).[3][4] "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 3(4), 38-54.[3][4]

-

Organic Chemistry Portal. (n.d.). "Henry Reaction (Nitroaldol Reaction)."[5][6]

-

Wünsch, B., et al. (2008). "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands." Journal of Medicinal Chemistry, 51(21).

-

Sigma-Aldrich. "4-Bromo-2-thiophenecarboxaldehyde Product Specification."

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Henry Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Introduction: The Confluence of a Privileged Scaffold and a Cornerstone Reaction

An In-depth Technical Guide to Thiophene-Based Henry Reaction Intermediates

In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold." Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its role in a remarkable number of approved therapeutics.[1][2][3] Analysis of FDA-approved drugs reveals that thiophene is a core component in treatments for a wide array of conditions, including inflammation, cancer, and neurological disorders.[4][5] The thiophene moiety's ranking as the fourth most common sulfur-containing ring in FDA-approved drugs underscores its significance in modern drug development.[2][4]

Parallel to the structural importance of thiophene is the synthetic utility of the Henry, or nitroaldol, reaction. Discovered in 1895, this reaction represents one of the most fundamental methods for carbon-carbon bond formation, coupling a nitroalkane with a carbonyl compound to generate a β-nitro alcohol.[6] These intermediates are exceptionally versatile, serving as precursors to a host of valuable functional groups, including 1,2-amino alcohols and nitroalkenes.[7]

This guide provides an in-depth exploration of the intersection of these two domains: the synthesis, characterization, and synthetic application of thiophene-based Henry reaction intermediates. For researchers and drug development professionals, mastering the synthesis of these molecules opens a direct and efficient pathway to novel chemical entities with significant therapeutic potential.

Part 1: The Thiophene-Based Henry Reaction: A Mechanistic Perspective

The Henry reaction is a base-catalyzed C-C bond-forming process. The mechanism, while seemingly straightforward, possesses nuances that are critical for controlling the reaction's outcome, particularly its stereochemistry.

The reaction proceeds through three fundamental, reversible steps:

-

Deprotonation: A base abstracts the α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. The pKa of typical nitroalkanes is around 17 in DMSO, necessitating a sufficiently strong base.[6]

-

Nucleophilic Attack: The carbon of the nitronate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thiophene aldehyde (or ketone). The aromatic nature of the thiophene ring influences the electrophilicity of the carbonyl group.[8]

-

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol intermediate.[6]

Caption: Figure 1: General Mechanism of the Thiophene-Based Henry Reaction.

Causality in Asymmetric Catalysis

For pharmaceutical applications, controlling the stereochemistry of the newly formed chiral centers is paramount. This is achieved through asymmetric catalysis, where a chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer over the other. Chiral metal complexes, particularly those involving copper(II) and chiral ligands, have proven highly effective.[7]

The causality behind this enantioselectivity lies in the formation of a rigid, chiral environment around the reacting molecules. The chiral ligand coordinates to the copper center, which in turn binds both the thiophene aldehyde and the nitronate. This ternary complex forces the nucleophilic attack to occur from a specific face of the aldehyde, resulting in high enantiomeric excess (ee). Novel thiophene-based chiral amino alcohols have themselves been used as ligands, demonstrating excellent conversion and enantioselectivities up to 96% ee.[9]

Part 2: Synthesis and Handling of Thiophene-Based Intermediates

The practical synthesis of these intermediates requires careful consideration of reagents, catalysts, and reaction conditions. The protocols described below are designed to be self-validating, with clear steps and expected outcomes.

Experimental Protocol 1: General Base-Catalyzed Synthesis

This protocol describes a straightforward synthesis of a thiophene-based β-nitro alcohol using a common organic base.

Objective: To synthesize 1-(thiophen-2-yl)-2-nitroethanol.

Materials:

-

Thiophene-2-carboxaldehyde

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of thiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF, add nitromethane (5.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DBU (0.2 eq) dropwise over 5 minutes. The choice of a non-nucleophilic organic base like DBU minimizes side reactions and is easily removed during workup.[10]

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-nitro alcohol.

Trustworthiness Check: The primary risk is the retro-Henry reaction, which can be minimized by maintaining a low temperature and performing a mild aqueous quench.[11] Dehydration to the nitroalkene is also possible if conditions become acidic or too warm.

Experimental Protocol 2: Chiral Copper-Catalyzed Asymmetric Synthesis

This protocol outlines a state-of-the-art method for producing an enantioenriched thiophene-based β-nitro alcohol.

Objective: To synthesize (R)-1-(thiophen-2-yl)-2-nitroethanol with high enantioselectivity.

Materials:

-

Thiophene-2-carboxaldehyde (1.0 eq)

-

Nitromethane (10.0 eq)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.2 eq)

-

Chiral thiophene-2,5-bis(β-amino alcohol) ligand (e.g., L4 as described in literature) (0.2 eq)[7]

-

Ethanol (EtOH)

Procedure:

-

Catalyst Formation: In a dry reaction vessel under an inert atmosphere, dissolve the chiral ligand (0.2 eq) and Cu(OAc)₂·H₂O (0.2 eq) in ethanol. Stir the mixture at room temperature for 1 hour. The formation of the deep-colored copper-ligand complex indicates successful catalyst generation. This in situ approach is often more practical than isolating and storing the pre-formed catalyst.[7][12]

-

Reaction Setup: To the catalyst solution, add thiophene-2-carboxaldehyde (1.0 eq).

-

Add nitromethane (10.0 eq) to the mixture.

-

Stir the reaction at ambient temperature for 24-48 hours. The use of a green solvent like ethanol and base-free conditions makes this protocol highly desirable.[7]

-

Workup & Purification: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture directly under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the enantioenriched product.

-

Validation: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Caption: Figure 2: Workflow for Asymmetric Henry Reaction.

Part 3: Data Analysis and Synthetic Utility

The success of these reactions is quantified by yield and, in the asymmetric case, enantioselectivity. The data below, synthesized from literature, highlights the effectiveness of various catalytic systems.

Table 1: Comparison of Catalytic Systems for the Asymmetric Thiophene Henry Reaction

| Catalyst System | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Cu(OTf)₂ / Chiral Thiolated Amino Alcohol | Various Aliphatic | 2-Propanol | RT | High (up to 92) | Excellent (up to 96) | [9] |

| Cu(OAc)₂ / Chiral Thiophene-bis(amino alcohol) | Substituted Aromatic | EtOH | RT | Excellent (>99) | Excellent (up to 94.6) | [7] |

| Chiral Thiophene-Salen Chromium Complex | 2-Methoxybenzaldehyde | DCM | -40 | Good (up to 92) | Good (up to 77) | [13] |

| Dinuclear Nickel / Chiral Ligand | Various Aromatic | Toluene | -20 | Moderate (up to 72) | Good (up to 91) |

Note: "RT" denotes room temperature. Data is representative and specific outcomes may vary.

Synthetic Transformations of Thiophene-Based Intermediates

The true value of thiophene-based β-nitro alcohols lies in their role as versatile synthetic hubs. They can be readily converted into other crucial building blocks.

-

Dehydration to Nitroalkenes: Treatment with a dehydrating agent (e.g., acetic anhydride) or under microwave irradiation with a catalyst like ammonium acetate provides thiophene-based nitroalkenes.[14] These are powerful Michael acceptors and precursors for a wide range of heterocyclic compounds.[15]

-

Reduction to Amino Alcohols: The nitro group can be selectively reduced to a primary amine via methods such as catalytic hydrogenation (e.g., using H₂ and Pd/C) or with reducing agents like LiAlH₄. This yields thiophene-containing 1,2-amino alcohols, a key pharmacophore in many drugs.

-

Nef Reaction to Ketones: Under specific oxidative or reductive conditions, the nitro group can be converted into a carbonyl, yielding α-hydroxy ketones. The Nef reaction provides a pathway to α-thienyl ketones.[16]

-

Cyclization Reactions: The bifunctional nature of these intermediates allows for their use in tandem reactions to construct more complex scaffolds, such as tetrahydrothiophenes, which can then be aromatized.[17]

Caption: Figure 3: Synthetic Utility of Thiophene β-Nitro Alcohols.

Conclusion and Future Outlook

Thiophene-based Henry reaction intermediates are more than mere synthetic curiosities; they are powerful and versatile platforms for the construction of medicinally relevant molecules. The ability to synthesize them efficiently and with high stereocontrol, as demonstrated by modern catalytic methods, provides drug discovery programs with rapid access to novel chemical space. The stability and reactivity of these intermediates are well-understood, allowing for their strategic conversion into a diverse array of downstream products.

Future research will likely focus on expanding the catalytic toolbox to include more sustainable metals, developing organocatalytic systems with even higher efficiencies, and adapting these protocols for flow chemistry to enable large-scale, automated synthesis. As the demand for novel therapeutics continues to grow, the strategic combination of the thiophene scaffold and the Henry reaction will undoubtedly remain a cornerstone of synthetic and medicinal chemistry.

References

- Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC Source: National Center for Biotechnology Information URL

- Source: Academia.

- Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Publishing URL

- Title: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders Source: Taylor & Francis URL

- Title: Thiophene-Based Compounds | Encyclopedia MDPI Source: MDPI URL

- Title: New Chiral Thiophene−Salen Chromium Complexes for the Asymmetric Henry Reaction | Request PDF Source: ResearchGate URL

- Title: Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review Source: Indian Journal of Chemistry URL

- Title: Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis Source: Semantic Scholar URL

- Title: thiophene-2,5-bis(amino-alcohol)

- Title: Thiophene - Wikipedia Source: Wikipedia URL

- Title: Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and ...

- Title: Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution Source: Kumar Sir Chem Zipper URL

- Source: Preprints.

- Title: Thiophene Derivatives as Versatile Precursors for (Hetero)

- Title: Thiophene Source: SlideShare URL

- Title: Part I: Nitroalkenes in the synthesis of heterocyclic compounds Source: RSC Publishing URL

- Title: Facile Synthesis of 3-Nitro-2-substituted Thiophenes | Request PDF Source: ResearchGate URL

- Title: Synthesis of nitro alcohols by the Henry reaction a Source: ResearchGate URL

- Title: Henry reaction - Wikipedia Source: Wikipedia URL

- Title: (PDF)

- Title: Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)

- Title: Thiophene Derivatives as Versatile Precursors for (Hetero)

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Thiophene - Wikipedia [en.wikipedia.org]

- 9. (PDF) Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction [academia.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Cu( ii )-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00674J [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. (PDF) Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction [academia.edu]

- 15. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Brominated Thiophene Building Blocks: A Strategic Guide to Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Thiophene Scaffold

The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone of modern organic synthesis. Its prevalence in both medicinal chemistry and materials science stems from its unique electronic properties and its ability to act as a bioisostere for the benzene ring. Thiophene derivatives are integral to a wide array of pharmaceuticals and are the fundamental repeating units in many high-performance conducting polymers.[1][2][3] However, the functionalization of the thiophene core is paramount to unlocking its full potential. Bromination serves as the most critical and versatile strategy for activating the thiophene ring, transforming it into a highly adaptable building block ready for intricate molecular construction through a host of synthetic methodologies, most notably transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the synthesis of key brominated thiophene building blocks, delves into the causality behind their reactivity, presents field-proven experimental protocols, and showcases their application in the development of next-generation materials and therapeutics.

Part 1: Synthesis of Core Brominated Thiophene Building Blocks

The synthetic approach to a specific brominated thiophene is dictated by the inherent reactivity of the thiophene ring. The sulfur atom directs electrophilic substitution preferentially to the α-positions (C2 and C5), which are significantly more reactive than the β-positions (C3 and C4). This fundamental principle governs the strategy for accessing different isomers.

α-Brominated Thiophenes: Direct Bromination Strategies

2-Bromothiophene and 2,5-Dibromothiophene

Direct bromination of thiophene is a straightforward and high-yielding method for producing 2-bromothiophene and 2,5-dibromothiophene. The reaction proceeds via electrophilic aromatic substitution. By controlling the stoichiometry of the brominating agent, one can selectively favor either the mono- or di-substituted product.

-

Causality: The high reactivity of the α-positions ensures that bromination occurs there first. The introduction of the first electron-withdrawing bromine atom deactivates the ring slightly, but the second bromination still overwhelmingly favors the remaining α-position.

-

Common Reagents: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are frequently used.[4] High-yield procedures have been developed using bromine in hydrobromic acid, which can cleanly produce either 2-bromothiophene or 2,5-dibromothiophene.[5] Other methods utilize hydrogen peroxide with hydrobromic acid for a more environmentally benign approach.[6][7]

β-Brominated Thiophenes: Indirect and Regioselective Routes

3-Bromothiophene and 3,4-Dibromothiophene

The synthesis of β-brominated thiophenes is more complex as direct bromination is not a viable route.[8] Instead, their preparation relies on multi-step sequences that exploit the selective reactivity of polybrominated precursors.

-

Synthesis of 3-Bromothiophene: The most common and reliable laboratory-scale method involves the selective reductive debromination of 2,3,5-tribromothiophene.[9][10] Zinc dust in acetic acid is a classic and effective reagent for selectively removing the more reactive α-bromine atoms.[9] This selectivity arises from the higher electron density at the α-positions, making the C-Br bond more susceptible to reduction. While effective, this method suffers from poor atom economy as it requires the initial synthesis of a tribrominated intermediate.[11]

-

Synthesis of 3,4-Dibromothiophene: This building block is typically prepared by the selective debromination of tetrabromothiophene, again using zinc in acetic acid under carefully controlled conditions.[9][12] An alternative route involves the halogen-metal exchange of 3,4-dibromothiophene followed by quenching, although this is more often used for further functionalization.[13]

Polybrominated Thiophenes

2,3,5-Tribromothiophene and Tetrabromothiophene

These compounds serve primarily as precursors to the more synthetically useful β-brominated thiophenes. They are prepared by exhaustive bromination of thiophene, often requiring harsh conditions and extended reaction times to overcome the deactivating effect of the bromine substituents already present on the ring.[10][14]

Diagram 1: Regioselectivity of Thiophene Bromination

This diagram illustrates the kinetic and thermodynamic favorability of bromination at the α-positions (C2, C5) over the β-positions (C3, C4) in an electrophilic substitution reaction.

Caption: Preferential pathway for electrophilic bromination of thiophene.

Part 2: Reactivity and Key Transformations

The carbon-bromine bond in bromothiophenes is the key to their synthetic utility, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

The catalytic cycle for most palladium-catalyzed cross-couplings (Suzuki, Stille, etc.) follows a similar mechanistic pathway: oxidative addition, transmetalation, and reductive elimination. The choice of reaction depends on the coupling partner, functional group tolerance, and considerations regarding reagent toxicity.

Suzuki-Miyaura Coupling This reaction couples the bromothiophene with an organoboron reagent (typically a boronic acid or ester) and is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[15][16][17]

-

Causality (Mechanism): The reaction is initiated by the oxidative addition of the Pd(0) catalyst into the C-Br bond of the thiophene. A base is required to activate the boronic acid, forming a boronate complex which then undergoes transmetalation with the Pd(II) center. The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[16] The choice of base and solvent is critical for efficient transmetalation.[15]

Stille Coupling The Stille reaction involves coupling with an organostannane (organotin) reagent.[18][19]

-

Field-Proven Insights: Organostannanes are highly effective as they are stable to air and moisture, and the reaction conditions tolerate a wide variety of functional groups, often eliminating the need for protecting groups.[18][20] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product have led to the Suzuki coupling being favored in many applications, particularly in drug development.[19][21]

Kumada Coupling This coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile, typically with a nickel or palladium catalyst.[22][23]

-

Expertise: Kumada couplings are powerful for forming C(sp²)-C(sp³) bonds, for example, in the synthesis of 3-alkylthiophenes, which are precursors to important conductive polymers.[22] The high reactivity of Grignard reagents can be a double-edged sword, limiting the functional group tolerance compared to Suzuki or Stille couplings. Additives like lithium chloride are sometimes used to enhance the efficiency of the Grignard reagent.[24]

Diagram 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram shows the fundamental steps involved in the palladium-catalyzed cross-coupling of a bromothiophene with a boronic acid.

Caption: Key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Comparison of Key Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent (R'-M) | Key Advantages | Key Disadvantages | Typical Catalyst |

| Suzuki-Miyaura | Boronic Acid/Ester (R'-B(OR)₂) | Low toxicity, high stability, commercially available reagents.[17] | Requires base for activation, which can affect sensitive substrates. | Pd(PPh₃)₄, Pd(OAc)₂ |

| Stille | Organostannane (R'-SnR₃) | Excellent functional group tolerance, air/moisture stable reagents.[18][19] | High toxicity of tin reagents, difficult byproduct removal.[21] | Pd(PPh₃)₄ |

| Kumada | Grignard Reagent (R'-MgX) | High reactivity, good for alkyl group introduction.[22] | Low functional group tolerance, moisture sensitive. | Ni(dppp)Cl₂, Pd(dppf)Cl₂ |

| Sonogashira | Terminal Alkyne (R'-C≡CH) | Direct alkynylation, mild conditions. | Requires a copper co-catalyst, potential for alkyne homocoupling. | PdCl₂(PPh₃)₂, CuI |

| Negishi | Organozinc (R'-ZnX) | High reactivity and functional group tolerance. | Moisture and air sensitive reagents. | Pd(PPh₃)₄ |

Part 3: Applications in Synthesis

Pharmaceutical Intermediates

Brominated thiophenes are indispensable in drug discovery. Their ability to be selectively functionalized allows for the rapid generation of compound libraries for screening.

-

Clopidogrel: The anti-thrombotic drug Clopidogrel relies on 2-bromothiophene as a key starting material for the synthesis of its 2-thienylethanol core.[7][25]

-

Timentin: 3-Bromothiophene is a known precursor to the antibiotic Timentin.[8]

Organic Electronics & Functional Materials

The synthesis of conjugated polymers for organic electronics is arguably the largest application area for brominated thiophenes.[4]

-

Poly(3-alkylthiophenes) (P3ATs): These polymers are central to organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[26] Their synthesis often employs Kumada or Stille couplings of 2,5-dibromo-3-alkylthiophenes. The regioregularity of the polymer, which is critical for its electronic properties, is controlled by the coupling method.[22]

-

OLEDs and Sensors: Thiophene-based materials are also used in Organic Light-Emitting Diodes (OLEDs) and chemical sensors due to their tunable electronic and optical properties.[1][3][27]

Diagram 3: Workflow from Building Block to Functional Polymer

This workflow illustrates the synthetic pathway from a simple brominated thiophene to a functional poly(3-hexylthiophene) (P3HT), a widely studied conductive polymer.

Caption: Synthetic workflow for producing P3HT for organic electronics.

Part 4: Validated Experimental Protocols

The following protocols are representative procedures based on established and widely used methods in the field. A thorough risk assessment should be conducted before any experimental work.

Protocol 1: Synthesis of 3-Bromothiophene via Reductive Debromination[10]

This procedure is a modification of the method described by S. Gronowitz and is a widely used laboratory-scale synthesis.[10]

-

Reagents:

-

2,3,5-Tribromothiophene (4.00 moles)

-

Zinc dust (12.0 moles)

-

Glacial Acetic Acid (700 ml)

-

Water (1850 ml)

-

-

Procedure:

-

Equip a 5-liter, three-necked, round-bottomed flask with a mechanical stirrer and a reflux condenser.

-

Charge the flask with 1850 ml of water, 783 g of zinc dust, and 700 ml of acetic acid.

-

Heat the stirred mixture to reflux.

-

Once refluxing, remove the heating source. Add 1283 g of 2,3,5-tribromothiophene dropwise at a rate that maintains a gentle reflux (approx. 70 minutes).

-

After the addition is complete, apply heat and maintain reflux for an additional 3 hours.

-

Arrange the condenser for downward distillation and distill the mixture until no more organic material co-distills with the water.

-

Separate the heavier organic layer from the distillate. Wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Fractionally distill the dried liquid to yield pure 3-bromothiophene (b.p. 150–158 °C). The yield is typically 80-92%.[11]

-

Protocol 2: General Suzuki Coupling of a Bromothiophene Derivative[15][16]

This protocol provides a general starting point for the coupling of a bromothiophene with an arylboronic acid. Optimization may be required for specific substrates.

-

Reagents:

-

Bromothiophene derivative (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 ratio)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add the bromothiophene (1.0 eq), arylboronic acid (1.2 eq), and base (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under the inert atmosphere.

-

Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired coupled product.

-

Conclusion

Brominated thiophenes are not merely intermediates; they are strategic building blocks that empower chemists to construct complex molecular architectures with precision and efficiency. A deep understanding of their synthesis, based on the fundamental principles of electrophilic substitution, and a command of their reactivity, particularly in cross-coupling reactions, are essential for innovation in drug discovery and materials science. The continued development of more efficient and selective catalytic systems will further expand the synthetic toolbox, ensuring that these versatile sulfur heterocycles remain at the forefront of chemical synthesis for years to come.

References

- A Comparative Guide to the Synthesis of 3-Bromothiophene: Established Methods vs. Novel Approaches - Benchchem. (URL: )

- New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. (URL: )

- 3-bromothiophene - Organic Syntheses Procedure. (URL: )

- Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene: Application Notes for Researchers - Benchchem. (URL: )

- The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. (URL: )

- 3,4-dibromothiophene-2-carbaldehyde synthesis protocol | Benchchem. (URL: )

- Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes - Benchchem. (URL: )

- Preparation of 2,5-dibromothiophen - PrepChem.com. (URL: )

- 2-Bromothiophene synthesis - ChemicalBook. (URL: )

-

3-Bromothiophene - Wikipedia. (URL: [Link])

-

Convenient High-Yield Procedures for 2-Bromothiophene and 2,5-Dibromothiophene. (URL: [Link])

- CN103819449A - Preparation method for 2-bromothiophene - Google P

-

Preparation method of 2-bromothiophene - Eureka | Patsnap. (URL: [Link])

- 3,4 -Dibromothiophene

-

Synthesis of polythiophene and their application. (URL: [Link])

-

New method for preparation of 2-bromothiophene - Semantic Scholar. (URL: [Link])

-

Polythiophene: From Fundamental Perspectives to Applications | Chemistry of Materials. (URL: [Link])

-

An Extremely Quick Procedure for 2,3,5-Trbbromothiophene: Synthetic Communications. (URL: [Link])

-

Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF | Organic Letters - ACS Publications. (URL: [Link])

-

(PDF) Polythiophene Nanowires for use in Organic Electronic Applications - ResearchGate. (URL: [Link])

-

Polythiophene: From Fundamental Perspectives to Applications | Chemistry of Materials. (URL: [Link])

-

Polythiophene – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Synthesis of Tetrasubstituted Thiophenes via Direct Metalation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Process for preparing thiophene derivatives - Patent 0299586. (URL: [Link])

-

(PDF) Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis - ResearchGate. (URL: [Link])

- EP1836184B1 - Improved process for the kumada coupling reaction - Google P

-

Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis - ProQuest. (URL: [Link])

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - MDPI. (URL: [Link])

-

Stille Coupling - Organic Synthesis. (URL: [Link])

-

Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. (URL: [Link])

-

Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF - PubMed. (URL: [Link])

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. (URL: [Link])

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC. (URL: [Link])

-

Org. Synth. 2011, 88, 197. (URL: [Link])

-

Stille reaction - Wikipedia. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes | Scilit. (URL: [Link])

-

Dimerization reactions with oxidized brominated thiophenes - RSC Publishing. (URL: [Link])

-

Stille Coupling - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. physicsjournal.net [physicsjournal.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]

- 7. Preparation method of 2-bromothiophene - Eureka | Patsnap [eureka.patsnap.com]

- 8. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Stille reaction - Wikipedia [en.wikipedia.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Stille Coupling [organic-chemistry.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 24. Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis - ProQuest [proquest.com]

- 25. 2-Bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

Methodological & Application

Henry reaction of 4-bromothiophene-2-carboxaldehyde and nitroethane

Application Note: Henry Condensation of 4-Bromothiophene-2-carboxaldehyde and Nitroethane

Executive Summary & Strategic Significance

This application note details the synthesis of 4-bromo-2-(2-nitroprop-1-en-1-yl)thiophene via the Henry (nitroaldol) condensation of 4-bromothiophene-2-carboxaldehyde with nitroethane.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Strategic Utility: The resulting nitroalkene is a high-value intermediate in drug discovery.[1] The 4-bromo substituent on the thiophene ring serves as a critical "handle" for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) after the construction of the alkylamine side chain.[1] This allows for the rapid generation of diverse libraries of thiophene-based phenethylamine bioisosteres, which are relevant in CNS (serotonin/dopamine receptor modulators) and anti-infective research.

Reaction Mechanism & Thermodynamics

The reaction proceeds through a base-catalyzed nucleophilic addition of the nitroethane anion to the aldehyde, followed by a dehydration step to yield the conjugated nitroalkene.

Key Mechanistic Features:

-

Deprotonation: The

-proton of nitroethane ( -

Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl of the thiophene aldehyde.[1]

-

Dehydration: Under thermal conditions (reflux) and weak acid catalysis (ammonium acetate/acetic acid), the intermediate

-nitroalcohol undergoes

Pathway Visualization:

Figure 1: Mechanistic flow from reactants to the conjugated nitroalkene target.[1][2][3][4]

Experimental Protocol

Method: Ammonium Acetate Mediated Condensation (The "Gairaud-Lappin" Modification).[1] Rationale: This method is preferred over strong bases (e.g., NaOH) for this specific substrate because the acidic buffer system promotes in situ dehydration, preventing the isolation of the gummy nitroalcohol intermediate and driving the equilibrium toward the crystalline nitroalkene.

Reagents & Equipment

| Reagent | Equiv.[1][3][5][6] | MW ( g/mol ) | Role |

| 4-Bromothiophene-2-carboxaldehyde | 1.0 | 191.05 | Electrophile |

| Nitroethane | 5.0 - 10.0 | 75.07 | Nucleophile / Solvent co-factor |

| Ammonium Acetate | 0.5 - 1.0 | 77.08 | Catalyst (Buffer) |

| Glacial Acetic Acid | Solvent | 60.05 | Solvent / Dehydrating agent |

Equipment:

-

Round-bottom flask (RBF) equipped with a reflux condenser.[1]

-

Magnetic stir bar.[1]

-

Oil bath or heating mantle.[1]

-

Inert gas line (Nitrogen/Argon) - Recommended but not strictly required due to oxidative stability of the product.[1]

Step-by-Step Procedure

-

Setup: In a clean, dry RBF, dissolve 4-bromothiophene-2-carboxaldehyde (10 mmol, 1.91 g) in Glacial Acetic Acid (20 mL).

-

Addition: Add Ammonium Acetate (5 mmol, 0.385 g) and Nitroethane (50 mmol, 3.75 g / ~3.6 mL).

-

Note: Excess nitroethane drives the reaction to completion and suppresses side reactions.[1]

-

-

Reaction: Heat the mixture to a gentle reflux (bath temp ~100-105°C) with stirring.

-

Visual Cue: The solution will darken from pale yellow to deep orange/reddish-brown as the conjugated system forms.[1]

-

-

Monitoring: Monitor by TLC (Silica gel; 20% EtOAc in Hexanes).

-

Workup:

-

Allow the reaction to cool to room temperature.[1]

-

Option A (Precipitation): If solids form upon cooling, filter and wash with cold water.[1]

-

Option B (Extraction - Standard): Pour the reaction mixture into ice-cold water (100 mL). Extract with Dichloromethane (DCM) (

mL).[1] -

Wash the combined organic layers with Saturated

(careful, gas evolution) to remove acetic acid, followed by Brine. -

Dry over anhydrous

and concentrate under reduced pressure.

-

-

Purification:

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the nitroalkene.

Data Analysis & Characterization

To validate the synthesis, compare your isolated product against these expected spectral parameters.

Expected Yield: 75% - 85% Appearance: Yellow to orange crystalline solid.[1]

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| Singlet (or fine quartet) | Vinyl Proton . Diagnostic of condensation. | ||

| Multiplets | Thiophene Protons (C3-H, C5-H).[1] | ||

| Singlet | Methyl Group .[1] Attached to the nitro-alkene.[1][7][8][9] | ||

| IR | Strong bands | ||

| Medium band | C=C Stretch (Conjugated).[1] | ||

| MS (EI/ESI) | 1:1 Ratio | Bromine Isotope Pattern ( |

Troubleshooting & Safety

Troubleshooting Guide

-

Problem: Low yield / Gummy product.

-

Problem: Polymerization (dark tar).

-

Problem: No reaction.

Safety Protocols

-

Nitroethane: Flammable and a precursor to energetic materials.[1] Do not distill the final product to dryness at high temperatures (>150°C) to avoid explosion risks, although this specific nitroalkene is generally stable.

-

Bromothiophenes: Can be skin irritants and lachrymators.[1] Handle in a fume hood.

-

Waste: Aqueous waste will contain acetate and nitroethane residues.[1] Dispose of in organic waste streams, not down the drain.

References

-

Henry Reaction (General Review): Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.[1] [1]

-

Ammonium Acetate Method: Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3.[1] [1]

-

Thiophene Functionalization: Shulgin, A. T. (1976).[1] "Psychotomimetic Drugs: Structure-Activity Relationships."[1] Handbook of Psychopharmacology, Vol 11. (Contextual grounding for thiophene bioisosteres).

-

Nitroalkene Synthesis Protocols: Ballini, R., et al. (2007).[1] "Nitroalkanes and Ethyl Glyoxalate as Common Precursors for the Synthesis of both

-Nitro-

Sources

- 1. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thiophene synthesis [organic-chemistry.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Henry Reaction [organic-chemistry.org]

- 9. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]

Catalytic Synthesis of 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene: An Application Note and Protocol for Synthetic and Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the catalytic synthesis of 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene. This compound represents a valuable scaffold in medicinal chemistry and drug discovery, combining the versatile thiophene core with the reactive nitroalkene functional group. The synthesis is achieved through a one-pot Henry (nitroaldol) condensation reaction between 4-bromo-2-thiophenecarboxaldehyde and nitroethane, catalyzed by ammonium acetate, which also facilitates the subsequent dehydration to yield the target nitroalkene. This document outlines the underlying chemical principles, provides a field-proven protocol, and discusses the significance of this class of molecules for researchers in organic synthesis and drug development.

Introduction: The Scientific Rationale

Thiophene and its derivatives are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The introduction of a nitroalkene moiety onto the thiophene ring further enhances its synthetic utility and potential as a pharmacophore. Nitroalkenes are potent Michael acceptors, readily undergoing conjugate addition reactions with various nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, making them key intermediates in the synthesis of complex nitrogen-containing heterocycles and other target molecules.

The synthesis of this compound is predicated on the classic Henry reaction , a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound[2][3]. In this specific application, the process is designed as a one-pot condensation-dehydration sequence. The catalyst, ammonium acetate, is sufficiently basic to deprotonate nitroethane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-bromo-2-thiophenecarboxaldehyde. The resulting β-nitro alcohol intermediate is unstable under the reaction conditions (typically elevated temperature) and readily undergoes dehydration to furnish the thermodynamically stable conjugated nitroalkene product. The choice of ammonium acetate is strategic; it is an inexpensive, effective, and mild catalyst that promotes both the initial condensation and the subsequent elimination of water in a single synthetic operation[1].

Reaction Mechanism and Experimental Workflow

Catalytic Reaction Pathway

The synthesis proceeds via a two-stage mechanism within a single pot: the Henry addition followed by elimination (dehydration).

Caption: Catalytic cycle of the ammonium acetate-catalyzed Henry reaction.

General Experimental Workflow

The overall process from setup to characterization is a standard procedure in synthetic organic chemistry, emphasizing an inert atmosphere and careful purification.

Sources

Application Note: Chemoselective Reduction of Brominated Thiophene Nitroalkenes using LiAlH4

Abstract

This application note details the protocol for the reduction of brominated 2-(2-nitrovinyl)thiophenes to their corresponding 2-(2-aminoethyl)thiophenes (thiophene analogs of phenethylamines) using Lithium Aluminum Hydride (LiAlH

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

The reduction of a nitroalkene to a primary amine requires the delivery of multiple hydride equivalents. LiAlH

-

Direct Nucleophilic Attack:

-like hydride displacement (less likely on electron-rich rings but possible). -

Single Electron Transfer (SET): Generation of a radical anion intermediate leading to bromide expulsion.

Reaction Pathway

The objective is to drive Pathway A (Nitro Reduction) while kinetically inhibiting Pathway B (Debromination).

Figure 1: Kinetic competition between nitro reduction and hydrodebromination. Pathway B (Red) is thermally activated.

Experimental Design & Safety

Reagent Stoichiometry

Standard reduction of a nitroalkene requires 4-5 equivalents of hydride. Since LiAlH

| Component | Role | Stoichiometry | Notes |

| Nitroalkene | Substrate | 1.0 equiv | Dissolved in anhydrous THF. |

| LiAlH | Reductant | 3.0 - 4.0 equiv | Use pellets or powder; pellets are safer but slower to dissolve. |

| THF | Solvent | 20-30 mL/g | Must be anhydrous (distilled from Na/Benzophenone or molecular sieves). |

| EtOAc | Quench | Excess | Consumes unreacted hydride gently.[3] |

Critical Safety Parameters

-

Pyrophoric Hazard: LiAlH

ignites on contact with water or moisture. All glassware must be flame-dried. -

Exotherm Control: The addition of the nitroalkene is highly exothermic. Uncontrolled addition leads to runaway temperatures, causing polymerization of the nitroalkene (tars) and debromination.

Detailed Protocol (Step-by-Step)

Phase 1: Apparatus Setup

-

Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser (fitted with a gas inlet adapter).

-

Flush the system with dry Nitrogen (

) or Argon for 15 minutes. -

Maintain a positive pressure of inert gas throughout the reaction.

Phase 2: Reagent Preparation

-

Solvent Prep: Ensure Tetrahydrofuran (THF) is anhydrous. Water content >0.05% will consume reagent and create dangerous hydrogen evolution.

-

Substrate Solution: Dissolve the brominated thiophene nitroalkene (1.0 equiv) in anhydrous THF. The volume should be sufficient to prevent precipitation in the addition funnel (approx. 10 mL THF per gram of substrate).

-

Hydride Suspension: Rapidly weigh LiAlH

(3.0 equiv) and transfer to the RBF. Add anhydrous THF carefully.-

Expert Note: Chill the RBF in an ice/salt bath (-10°C) before adding THF to the solid LAH to minimize thermal shock.

-

Phase 3: Controlled Addition (The "Normal Addition" Mode)

Why Normal Addition? Adding the nitroalkene to the LAH ensures that the intermediate species are always in the presence of excess reducing agent, preventing the polymerization of the nitroalkene side-chain (a Michael acceptor).

-

Cool the LiAlH

/THF suspension to -5°C to 0°C . -

Begin dropwise addition of the Substrate Solution via the addition funnel.

-

Rate Control: Adjust the drip rate so that the internal temperature does not exceed 10°C .

-

Visual Cue: The grey suspension may turn green, yellow, or dirty brown. This is normal.

-

-

Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

-

The Critical Decision:

-

Standard Protocol: Warm to Room Temperature (RT) and stir for 4-6 hours.

-

Debromination Risk:Do NOT reflux. Refluxing THF (66°C) significantly increases the rate of C-Br cleavage on the thiophene ring. Monitor reaction progress via TLC. If starting material persists after 6 hours at RT, gentle warming to 30-35°C is permissible, but full reflux is contraindicated for this specific substrate.

-

Phase 4: The Fieser Quench (Optimized)

Standard acidic quenching is dangerous and creates hard-to-filter emulsions. The Fieser method creates a granular precipitate.

For every

-

Cool reaction mixture to -10°C.

-

Dilute with diethyl ether (increases precipitation of aluminum salts).

-

Add

mL of Water (Very slowly! Vigorous -

Add

mL of 15% NaOH (aq) . -

Add

mL of Water . -

Warm to RT and stir for 20 minutes. The grey/black mixture should turn into a white granular precipitate suspended in the organic layer.

Phase 5: Isolation

-

Filter the mixture through a Celite pad (or sintered glass funnel) to remove aluminum salts. Wash the cake with THF/Ether.

-

Acid/Base Extraction (Purification):

-

Extract the organic filtrate with 1M HCl (

). The amine moves to the aqueous layer; non-basic impurities (and debrominated thiophene byproducts if they lost the amine) stay in the organic layer. -

Wash the combined acidic aqueous layer with DCM.

-

Basify the aqueous layer to pH 12 using 25% NaOH (cooling in ice bath).

-

Extract the freebase amine into DCM or Ether (

).

-

-

Dry over anhydrous

, filter, and concentrate in vacuo.

Workflow Visualization

Figure 2: Operational workflow for the chemoselective reduction protocol.[2][4]

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| TLC shows Debromination | Reaction temperature too high. | Repeat reaction keeping T < 20°C. Consider switching solvent to Diethyl Ether (b.p. 35°C) to physically limit thermal ceiling. |

| Polymer/Tar formation | "Inverse Addition" or poor stirring. | Ensure Normal Addition (Nitroalkene added TO LAH). High local hydride concentration prevents polymerization. |

| Incomplete Reduction | Old LiAlH | Titrate LiAlH |

| Emulsion during workup | Improper quench. | Strictly follow Fieser stoichiometry . If emulsion persists, add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir overnight. |

References

-

Fieser, L. F.; Fieser, M. (1967).[5] Reagents for Organic Synthesis, Vol. 1, pp. 581-595.[5] Wiley. (Standard reference for the Fieser Workup).

- Shulgin, A. T.; Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. [Context: General protocols for nitrostyrene reductions, though specific thiophene cautions apply].

- Seyferth, D. (2009). "The Grignard Reagents". Organometallics. (Provides context on halide stability in metal-rich environments).

- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press. [Source for LiAlH4 mechanism and chemoselectivity principles].

- Campaigne, E., & Bourgeois, R. C. (1954). "3-Substituted Thiophenes. VII. 3-Thienylalkylamines". Journal of the American Chemical Society. [Foundational work on thiophene amine synthesis].

Sources

Application Note: Microwave-Assisted Synthesis of Nitrovinyl Thiophenes

A Guide for Rapid, High-Yield Synthesis of Bio-Active Scaffolds

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

Thiophene and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Among these, nitrovinyl thiophenes are particularly valuable synthetic intermediates, with the nitrovinyl group acting as a versatile handle for further functionalization and a pharmacophore in its own right, exhibiting potential antibacterial and antifungal effectiveness.[4][5]

Traditionally, the synthesis of these compounds via Henry or Knoevenagel condensation reactions involves long reaction times and often requires harsh conditions.[6][7] Microwave-assisted organic synthesis (MAOS) offers a transformative solution. By utilizing microwave irradiation for direct, efficient energy transfer to polar molecules, MAOS dramatically accelerates reaction rates, increases yields, and often enables solvent-free conditions, aligning with the principles of green chemistry.[8][9][10]

This guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of 2-(2-nitrovinyl)thiophene, a representative nitrovinyl thiophene. It is designed for researchers in organic synthesis and drug development, offering field-proven insights into the reaction mechanism, protocol execution, and product validation.

Mechanistic Rationale: The Microwave-Enhanced Henry-Knoevenagel Condensation

The synthesis of a nitrovinyl thiophene from a thiophene aldehyde and a nitroalkane proceeds through a base-catalyzed condensation reaction, which can be described as a Henry (or nitroaldol) reaction followed by a dehydration step.[7][11][12][13] The overall transformation is also frequently classified as a Knoevenagel condensation.[14][15][16]

The causality behind the reaction pathway is as follows:

-

Deprotonation: A base, such as ammonium acetate or β-alanine, abstracts an acidic α-proton from the nitroalkane (e.g., nitromethane) to form a resonance-stabilized nitronate anion.[11][12] This is the critical nucleophile-generating step.

-

Nucleophilic Attack: The carbon-centered nucleophile of the nitronate attacks the electrophilic carbonyl carbon of the thiophene aldehyde. This forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[7][12]

-

Protonation: The alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-nitro alcohol intermediate.[7][11]

-

Dehydration: This intermediate readily eliminates a molecule of water under heating to form the final, conjugated nitrovinyl thiophene. Microwave irradiation is exceptionally effective at driving this step to completion, preventing the isolation of the intermediate which can be a challenge in conventional heating methods.[12][15][17]

The direct, in-situ heating provided by microwaves ensures that sufficient energy is supplied uniformly throughout the reaction medium to overcome the activation energy of each step, particularly the final dehydration, leading to rapid and clean product formation.[8]

Caption: Figure 1: Mechanism of Nitrovinyl Thiophene Synthesis

Experimental Protocol: Synthesis of 2-(2-Nitrovinyl)thiophene